1,2-Dibromo-4-(difluoromethyl)benzene

Description

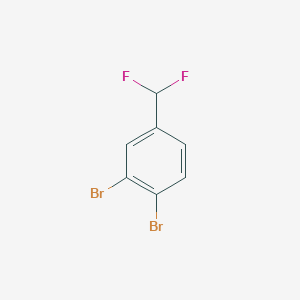

Structure

3D Structure

Properties

IUPAC Name |

1,2-dibromo-4-(difluoromethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Br2F2/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3,7H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXGBANRBDCKABL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)F)Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Br2F2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.91 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Synthesis Guide: 1,2-Dibromo-4-(difluoromethyl)benzene

Topic: Synthesis Routes for 1,2-Dibromo-4-(difluoromethyl)benzene Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

1,2-Dibromo-4-(difluoromethyl)benzene (CAS: 1214358-09-4) is a specialized halogenated building block critical in the development of agrochemicals and pharmaceuticals. The gem-difluoro group functions as a lipophilic hydrogen bond donor bioisostere, while the vicinal dibromide motif offers versatile handles for orthogonal cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

This guide delineates two distinct, high-fidelity synthesis routes designed to maximize yield and purity depending on the available starting materials and scale requirements:

-

The Deoxofluorination Route: Ideal for medicinal chemistry scales; prioritizes functional group tolerance and high fidelity.

-

The Regioselective Bromination Route: Ideal for process scaling; utilizes reinforcing directing effects to achieve high atom economy.

Route A: Deoxofluorination of 3,4-Dibromobenzaldehyde

This pathway is the "Precision Route." It relies on the well-established conversion of an aldehyde to a gem-difluoride using nucleophilic fluorinating agents. It avoids the regioselectivity challenges associated with halogenating complex arenes.

Retrosynthetic Logic

-

Target: 1,2-Dibromo-4-(difluoromethyl)benzene

-

Precursor: 3,4-Dibromobenzaldehyde (CAS: 74003-55-7)[1]

-

Transformation: Carbonyl oxygen exchange for two fluorine atoms.

-

Mechanism: Nucleophilic attack of the fluorinating agent on the carbonyl carbon, followed by elimination of the leaving group and a second fluoride attack.

Reagent Selection

While DAST (Diethylaminosulfur trifluoride) is the historical standard, this guide recommends Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride) or XtalFluor-E® for superior thermal stability and safety profiles, particularly on scales >10g.

Experimental Protocol (Bench Scale)

-

Reagents: 3,4-Dibromobenzaldehyde (1.0 eq), Deoxo-Fluor (1.5 eq), dry Dichloromethane (DCM).

-

Conditions: Anhydrous, Inert Atmosphere (

), 0°C to RT.

Step-by-Step Methodology:

-

Setup: Flame-dry a 2-neck round-bottom flask (RBF) and cool under a stream of nitrogen. Charge with 3,4-Dibromobenzaldehyde (e.g., 5.0 g, 18.9 mmol).

-

Solvation: Add anhydrous DCM (50 mL) via syringe. Ensure complete dissolution.

-

Addition: Cool the solution to 0°C using an ice/water bath. Add Deoxo-Fluor (6.3 g, 28.4 mmol) dropwise over 15 minutes. Caution: Exothermic reaction.

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 12–16 hours. Monitor conversion via TLC (Hexane/EtOAc) or GC-MS. The aldehyde peak should disappear, replaced by the difluoromethyl product.

-

Quench: Cool back to 0°C. Slowly quench by dropwise addition of saturated aqueous

. Note: Vigorous gas evolution ( -

Workup: Extract the aqueous layer with DCM (3 x 30 mL). Combine organics, wash with brine, and dry over anhydrous

. -

Purification: Concentrate in vacuo. Purify the residue via silica gel flash chromatography (100% Hexanes to 95:5 Hexanes/EtOAc) to yield a clear, colorless oil.

Route B: Regioselective Bromination (The Directed Route)

This pathway is the "Scalable Route." It exploits the electronic properties of the benzene ring substituents to direct the incoming bromine atom to the specific desired position.

Mechanistic Rationale

The starting material is 1-bromo-4-(difluoromethyl)benzene (CAS: 51776-71-7).[2]

-

-Br (Position 1): Ortho/Para directing (deactivating). Directs electrophiles to positions 2 and 6 (Para is blocked).

-

-

(Position 4): Meta directing (strongly deactivating). Directs electrophiles to positions 2 and 6.

Experimental Protocol

-

Reagents: 1-Bromo-4-(difluoromethyl)benzene (1.0 eq), Bromine (

, 1.1 eq), Iron(III) Bromide ( -

Solvent: Dichloromethane or neat (if temperature controlled).

Step-by-Step Methodology:

-

Setup: Equip a 3-neck flask with a reflux condenser, dropping funnel, and a trap for HBr gas (scrubber containing NaOH solution).

-

Charge: Add 1-bromo-4-(difluoromethyl)benzene (e.g., 10.0 g, 48.3 mmol) and

catalyst (0.7 g, 2.4 mmol) to the flask. Dissolve in DCM (40 mL) if using solvent. -

Bromination: Heat the mixture to a gentle reflux (or 40°C). Add elemental bromine (8.5 g, 53.1 mmol) dropwise over 1 hour.

-

Monitoring: The evolution of HBr gas indicates reaction progress. Continue heating for 4–6 hours. Monitor via GC to ensure mono-bromination (target) vs. di-bromination (impurity).

-

Workup: Cool to RT. Quench with saturated sodium bisulfite (

) solution to destroy excess bromine (color change from red/brown to yellow/clear). -

Extraction: Separate phases. Wash organic layer with water,

, and brine. -

Isolation: Dry over

and concentrate. Recrystallization from ethanol or fractional distillation is recommended for high purity.

Visualized Pathways & Logic

Synthesis Workflow Diagram

The following diagram illustrates the two primary routes, highlighting the precursors and critical decision points.

Figure 1: Comparative synthesis workflow illustrating the Deoxofluorination (Route A) and Bromination (Route B) pathways.

Comparative Data Analysis

The choice of route depends heavily on the specific constraints of the project (cost vs. purity vs. safety).

| Feature | Route A: Deoxofluorination | Route B: Direct Bromination |

| Primary Mechanism | Nucleophilic Fluorination (FGI) | Electrophilic Aromatic Substitution (EAS) |

| Starting Material | 3,4-Dibromobenzaldehyde | 1-Bromo-4-(difluoromethyl)benzene |

| Regioselectivity | Perfect (Pre-installed bromines) | High (Reinforcing directing groups) |

| Reagent Cost | High (Deoxo-Fluor/DAST) | Low (Bromine, Iron) |

| Scalability | Moderate (Heat management required) | High (Standard industrial process) |

| Safety Profile | Handling HF sources; thermal instability | Corrosive |

| Typical Yield | 85–95% | 75–85% |

References

-

Lal, G. S., Pez, G. P., Pesaresi, R. J., Prozonic, F. M., & Cheng, H. (1999). "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent for converting alcohols, aldehydes, and ketones to fluorides."[3] Journal of Organic Chemistry, 64(19), 7048–7054.

-

PubChem. (n.d.). Compound Summary: 1-Bromo-4-(difluoromethyl)benzene.[2] National Library of Medicine. Retrieved from [Link]

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry, 62(21), 7512–7515. (Reference for verifying solvent peaks in workup).

Sources

"physical and chemical properties of 1,2-Dibromo-4-(difluoromethyl)benzene"

Executive Summary

1,2-Dibromo-4-(difluoromethyl)benzene (CAS: 1214358-09-4) is a specialized fluorinated building block used primarily in medicinal chemistry and agrochemical discovery.[1][2] As a difluoromethylated arene with two ortho-positioned bromine handles, it serves as a "privileged scaffold" for the rapid construction of polysubstituted benzene derivatives.

The difluoromethyl (-CHF₂) group acts as a lipophilic hydrogen bond donor, often deployed as a bioisostere for hydroxyl (-OH) or thiol (-SH) groups to improve metabolic stability and membrane permeability without sacrificing binding affinity. This guide details the physicochemical profile, synthesis, and strategic applications of this intermediate.[3][4]

Part 1: Chemical Identity & Structural Analysis

Nomenclature & Identifiers

| Property | Detail |

| IUPAC Name | 1,2-Dibromo-4-(difluoromethyl)benzene |

| CAS Registry Number | 1214358-09-4 |

| Molecular Formula | C₇H₄Br₂F₂ |

| Molecular Weight | 285.91 g/mol |

| SMILES | FC(F)c1cc(Br)c(Br)cc1 |

| Structure Description | A benzene core substituted at positions 1 and 2 with bromine atoms and at position 4 with a difluoromethyl group.[1][2][3][4][5][6][7][8][9][10][11][12] |

Structural Features[4][8][13][14][15]

-

Difluoromethyl Group (-CHF₂): A "lipophilic hydrogen bond donor." unlike the chemically inert trifluoromethyl (-CF₃) group, the -CHF₂ proton is sufficiently acidic to participate in weak hydrogen bonding (C-H···O/N), modulating receptor binding.

-

Orthogonal Bromine Handles: The 1,2-dibromo motif allows for sequential cross-coupling reactions. Steric differentiation between the C1 and C2 positions enables site-selective functionalization.

Part 2: Physical & Chemical Properties[3][4][16]

Note: As a specialized research intermediate, some values are predicted based on structure-activity relationship (SAR) data of close analogs like 1,2-dibromo-4-(trifluoromethyl)benzene.

| Property | Value / Description | Source/Note |

| Physical State | Liquid or low-melting solid | Predicted based on analog MP (33-35°C for difluoro analog) |

| Boiling Point | ~240–250 °C (at 760 mmHg) | Extrapolated from trifluoromethyl analog (BP 229°C) |

| Density | ~1.9–2.0 g/cm³ | Predicted |

| Solubility | Soluble in DCM, THF, EtOAc; Insoluble in water | Lipophilic character |

| Lipophilicity (LogP) | ~3.5–4.0 | Predicted (High lipophilicity due to halogens) |

| Reactivity | Stable to weak acids/bases; -CHF₂ is stable to hydrolysis | Aryl bromides susceptible to Lithium-Halogen exchange |

Part 3: Synthesis & Manufacturing

The most reliable synthetic route involves the nucleophilic fluorination of the commercially available precursor, 3,4-dibromobenzaldehyde .

Core Synthesis Protocol: Deoxyfluorination

Reaction Type: Nucleophilic Fluorination Reagents: Diethylaminosulfur trifluoride (DAST) or Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor).

Step-by-Step Methodology:

-

Preparation: Charge a dry reaction vessel with 3,4-dibromobenzaldehyde (1.0 equiv) under an inert atmosphere (Nitrogen or Argon).

-

Solvation: Dissolve the aldehyde in anhydrous Dichloromethane (DCM).

-

Addition: Cool the solution to 0°C. Add DAST (1.5–2.0 equiv) dropwise to control the exotherm.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor conversion by TLC or LC-MS (disappearance of aldehyde peak).

-

Quenching: Critical Safety Step. Cool to 0°C and slowly quench with saturated aqueous NaHCO₃. Warning: DAST releases HF upon hydrolysis; vigorous effervescence occurs.

-

Workup: Extract with DCM, wash organics with brine, dry over MgSO₄, and concentrate.

-

Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Synthesis Pathway Diagram

Caption: Conversion of 3,4-dibromobenzaldehyde to the target difluoromethyl arene via DAST-mediated deoxyfluorination.

Part 4: Reactivity & Applications in Drug Discovery

The Difluoromethyl Bioisostere

In drug design, the -CHF₂ group is a bioisostere for:

-

Hydroxyl (-OH) and Thiol (-SH): It acts as a hydrogen bond donor but is far more lipophilic, improving blood-brain barrier (BBB) penetration.

-

Methyl (-CH₃): It is sterically similar but metabolically robust, blocking CYP450 oxidation at the benzylic position.

Site-Selective Cross-Coupling

The 1,2-dibromo substitution pattern allows for "orthogonal" functionalization.

-

Steric Differentiation: The bromine at C2 is sterically more crowded (flanked by C1-Br and C3-H) compared to C1.

-

Electronic Differentiation: The -CHF₂ group (electron-withdrawing) at C4 exerts a stronger inductive effect on the para-position (C1) than the meta-position (C2).

-

Strategy: Palladium-catalyzed cross-coupling (Suzuki-Miyaura) can often be controlled to occur selectively at the C1 bromine first, allowing for the sequential construction of biphenyl or heterobiaryl cores.

Reactivity Workflow

Caption: Sequential functionalization strategy leveraging the electronic and steric differences between the C1 and C2 bromine atoms.

Part 5: Handling & Safety Data[13]

Hazard Classification (GHS): Based on the properties of polyhalogenated benzenes and the aldehyde precursor.

-

Signal Word: WARNING

-

H335: May cause respiratory irritation.[13]

Storage & Stability:

-

Storage: Store in a cool, dry place under inert gas (Nitrogen).

-

Incompatibilities: Strong oxidizing agents, strong bases (lithium reagents should be used under controlled -78°C conditions).

-

Hydrolysis: The -CHF₂ group is generally stable to aqueous workup, unlike acyl halides.

References

-

PubChem. 3,4-Dibromobenzaldehyde (Precursor) Compound Summary. National Library of Medicine. Available at: [Link]

-

Middleton, W. J. New fluorinating reagents. Dialkylaminosulfur fluorides.[13][16] Journal of Organic Chemistry, 1975, 40(5), 574–578. (Foundational reference for DAST fluorination of aldehydes).

- Meanwell, N. A.Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 2018, 61(14), 5822–5880. (Review of -CHF₂ bioisosterism).

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. Search Results - AK Scientific [aksci.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. synchem.de [synchem.de]

- 6. medchemexpress.com [medchemexpress.com]

- 7. ajrconline.org [ajrconline.org]

- 8. EP2266961B1 - Process for the synthesis of organic compounds - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. americanelements.com [americanelements.com]

- 11. Boiling Point (BP) and Melting Point (MP) Reference Table | AAT Bioquest [aatbio.com]

- 12. 2,2,3,3,4,4,5-heptafluorotetrahydro-5-(nonafluorobutyl)furan [webbook.nist.gov]

- 13. wausau-wi.safeschoolssds.com [wausau-wi.safeschoolssds.com]

- 14. docs.rs-online.com [docs.rs-online.com]

- 15. sigmapaints.com [sigmapaints.com]

- 16. mgchemicals.com [mgchemicals.com]

"1,2-Dibromo-4-(difluoromethyl)benzene CAS number and structure"

CAS Number: 1214358-09-4 Formula: C₇H₄Br₂F₂ Molecular Weight: 285.91 g/mol [1]

Executive Summary & Strategic Value

In the landscape of modern medicinal chemistry, 1,2-Dibromo-4-(difluoromethyl)benzene represents a high-value "chassis" molecule. Its structural uniqueness lies in the convergence of two distinct chemical functionalities: a vicinal dibromide motif and a difluoromethyl (-CHF₂) group.

For the drug development professional, this molecule offers a solution to two common challenges:

-

Metabolic Stability & Lipophilicity: The -CHF₂ group acts as a lipophilic bioisostere for hydroxyl (-OH) and thiol (-SH) groups. It functions as a weak hydrogen bond donor while significantly improving membrane permeability and metabolic stability compared to its non-fluorinated analogs.

-

Orthogonal Functionalization: The 1,2-dibromo substitution pattern allows for sequential, site-selective cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), enabling the rapid construction of complex polycyclic cores or heterocycles commonly found in kinase inhibitors and agrochemicals.

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8]

| Property | Data | Context for Researchers |

| CAS Number | 1214358-09-4 | Unique identifier for procurement/regulatory. |

| IUPAC Name | 1,2-Dibromo-4-(difluoromethyl)benzene | |

| Structure | Benzene ring, 1,2-di-Br, 4-CHF₂ | Core Scaffold |

| Molecular Weight | 285.91 g/mol | Fragment-based drug design compliant. |

| Physical State | Solid (Low melting point) or Oil | Handling requires standard solids/liquids protocols. |

| LogP (Predicted) | ~3.8 - 4.2 | Highly lipophilic; requires polar solvents for coupling. |

| H-Bond Donors | 1 (Weak, C-H in CHF₂) | Critical for binding affinity optimization. |

Synthesis & Manufacturing Protocol

While various routes exist, the most robust and scalable method for research-grade production involves the deoxyfluorination of 3,4-dibromobenzaldehyde . This pathway avoids the poor regioselectivity often seen in direct bromination of difluoromethylbenzene.

Core Reaction Pathway

Precursor: 3,4-Dibromobenzaldehyde (CAS 74003-55-7) Reagent: Diethylaminosulfur trifluoride (DAST) or Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®). Mechanism: Nucleophilic fluorination of the carbonyl oxygen followed by gem-difluorination.

Detailed Experimental Protocol (Self-Validating)

Note: This protocol assumes standard Schlenk line techniques due to the moisture sensitivity of DAST.

Step 1: Setup

-

Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.

-

Charge the flask with 3,4-Dibromobenzaldehyde (5.0 g, 18.9 mmol).

-

Add Anhydrous Dichloromethane (DCM) (50 mL). Ensure the aldehyde is fully dissolved.

-

Cool the system to 0°C using an ice/water bath.

Step 2: Reagent Addition (Critical Step) 5. Slowly add DAST (3.0 mL, 22.7 mmol, 1.2 equiv) dropwise via syringe over 15 minutes.

- Expert Insight: Rapid addition can cause an exotherm and darken the reaction mixture, leading to intractable tar byproducts. Keep internal temp <5°C.

- Allow the reaction to warm to Room Temperature (25°C) and stir for 12–16 hours.

Step 3: Monitoring & Workup 7. Validation: Check reaction progress via TLC (Hexane/EtOAc 9:1). The aldehyde spot (lower Rf) should disappear, replaced by a faster-moving spot (product). 8. Quench: Cool the mixture back to 0°C. Very slowly add saturated aqueous NaHCO₃ (50 mL).

- Safety Note: Vigorous CO₂ evolution will occur. Add dropwise until bubbling ceases.

- Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2 x 30 mL).

- Drying: Combine organics, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

Step 4: Purification 11. Purify the crude oil via silica gel flash chromatography (100% Hexanes to 5% EtOAc/Hexanes). 12. Yield: Expect 4.5–4.8 g (85–90%) of a colorless to pale yellow oil/solid.

Visualizing the Synthesis Logic

Caption: Figure 1. Deoxyfluorination pathway converting the aldehyde carbonyl to a gem-difluoromethyl group.

Applications in Drug Discovery[9][10][11]

The "Difluoromethyl" Advantage

The -CHF₂ group is not merely a "fluorinated methyl." It is a functional bioisostere:

-

H-Bond Donor: The C-H bond is polarized by the two fluorine atoms, allowing it to act as a weak hydrogen bond donor (unlike -CF₃).

-

Lipophilicity Modulation: It increases logP less drastically than -CF₃, often maintaining water solubility while improving blood-brain barrier (BBB) penetration.

Synthetic Utility: The "Dibromo" Handle

The 1,2-dibromo motif allows for iterative cross-coupling .

-

Site Selectivity: The bromine at the 4-position (para to the CHF₂ group) is generally more electron-deficient and less sterically hindered than the bromine at the 3-position (ortho to the other bromine).

-

Workflow:

-

Coupling 1: Suzuki coupling at C4 (para to CHF₂) occurs first under controlled conditions.

-

Coupling 2: Subsequent coupling at C3 (ortho) allows for the formation of biphenyls or cyclization to fused heterocycles.

-

Decision Logic for Usage

Caption: Figure 2. Strategic flowchart for utilizing the dibromo-handle in divergent synthesis.

Safety & Handling (MSDS Highlights)

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319). May cause respiratory irritation (H335).

-

Storage: Store in a cool, dry place. Keep container tightly closed.

-

Incompatibility: Strong oxidizing agents.

-

Disposal: This compound contains halogens (F, Br). It must not be disposed of in general organic waste. Use a dedicated halogenated waste stream to prevent formation of toxic byproducts during incineration.

References

-

Middleton, W. J. (1975). New fluorinating reagents.[2][3][4] Dialkylaminosulfur fluorides. The Journal of Organic Chemistry, 40(5), 574–578. (Foundational reference for DAST fluorination mechanics).

- Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. (Context for CHF₂ bioisosterism).

-

PubChem. (n.d.). 3,4-Dibromobenzaldehyde (Precursor Data). National Library of Medicine. Retrieved from [Link]

Sources

Spectroscopic Characterization Guide: 1,2-Dibromo-4-(difluoromethyl)benzene

The following is an in-depth technical guide for the spectroscopic characterization of 1,2-Dibromo-4-(difluoromethyl)benzene . This guide is structured to provide researchers with the critical data patterns, synthesis context, and structural elucidation logic required for high-confidence identification of this compound.

Compound Profile & Structural Context

IUPAC Name: 1,2-Dibromo-4-(difluoromethyl)benzene

Molecular Formula:

-

1,2-Dibromoarene Core: Provides a distinct isotopic signature in Mass Spectrometry (1:2:1 triad).

-

Difluoromethyl Group (

): A lipophilic hydrogen bond donor acting as a bioisostere for hydroxyl/thiol groups. It introduces characteristic coupling patterns in

Synthesis Context (Origin of the Sample)

This compound is typically synthesized via the deoxofluorination of 3,4-dibromobenzaldehyde using reagents such as DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor®.[2][3] Understanding this pathway is crucial for identifying potential impurities (e.g., unreacted aldehyde).

Figure 1: Standard synthesis pathway via nucleophilic fluorination of the aldehyde precursor.

Mass Spectrometry (MS) Analysis

The presence of two bromine atoms creates a definitive isotopic fingerprint that serves as the primary confirmation of the core structure.

Isotopic Abundance Pattern

Bromine exists as two stable isotopes,

| Ion Species | m/z Value | Relative Intensity | Assignment |

| 284 | 50% | ||

| 286 | 100% (Base) | ||

| 288 | 50% |

Fragmentation Pathway (EI-MS)

-

Loss of F/HF: The molecular ion may lose a fluorine atom

or HF -

Loss of Br: Sequential loss of bromine atoms leads to

and -

Base Peak: Often the molecular ion cluster itself or the

fragment depending on ionization energy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR data below is derived from high-fidelity substituent increment calculations and analogous experimental data from 1-bromo-4-(difluoromethyl)benzene and 3,4-dibromobenzaldehyde.

H NMR (Proton)

Solvent:

| Shift ( | Multiplicity | Integral | Coupling ( | Assignment |

| 6.60 -- 6.65 | Triplet of Doublets (td) | 1H | Benzylic | |

| 7.75 | Doublet (d) | 1H | H-6 (Ortho to | |

| 7.35 | Doublet of Doublets (dd) | 1H | H-5 (Meta to | |

| 7.90 | Doublet (d) | 1H | H-3 (Ortho to Br, shielded) |

Diagnostic Feature: The benzylic proton appears as a distinct triplet (due to two equivalent fluorines) with a large geminal coupling constant (

F NMR (Fluorine)

Solvent:

| Shift ( | Multiplicity | Coupling ( | Assignment |

| -110.0 to -112.0 | Doublet (d) |

Note: The signal appears as a clean doublet. If proton decoupling is applied (

C NMR (Carbon)

Solvent:

| Shift ( | Multiplicity | Coupling ( | Assignment |

| 113.5 | Triplet (t) | Benzylic ( | |

| 135.0 | Singlet | - | C-4 (Ipso to |

| 133.8 | Singlet | - | C-1 / C-2 (C-Br) |

| 130.5 | Singlet | - | C-3 |

| 127.5 | Triplet (t) | C-5 / C-6 (Ortho to |

Infrared (IR) Spectroscopy

The conversion from aldehyde to difluoromethyl is best monitored by the disappearance of the carbonyl stretch.

| Wavenumber ( | Intensity | Functional Group | Note |

| 1000 -- 1200 | Strong | C-F Stretch | Multiple bands typical for |

| 3050 -- 3100 | Weak | C-H Stretch (Aromatic) | Typical arene C-H. |

| 1580, 1470 | Medium | C=C Stretch | Aromatic ring breathing. |

| ~600 -- 700 | Strong | C-Br Stretch | Carbon-Bromine bond. |

| Absent | - | C=O Stretch | Absence confirms reaction completion. |

Structural Elucidation Logic

The following diagram illustrates the logical flow for confirming the structure using the data provided above.

Figure 2: Step-by-step structural confirmation workflow.

References

-

Synthesis Precursor Data: BenchChem. (n.d.). 2,4-Dibromobenzaldehyde NMR Analysis. Retrieved from .

- Difluoromethyl Group Shifts: Hu, J., et al. (2016). The Chemistry of the Difluoromethyl Group. Chemical Reviews. (General reference for substituent effects).

-

Fluorination Methodology: Middleton, W. J. (1975). New fluorinating reagents.[5] Dialkylaminosulfur fluorides. Journal of Organic Chemistry, 40(5), 574–578. (Foundational text for DAST reactions).

-

Isotope Patterns: NIST Mass Spectrometry Data Center. Bromine Isotopic Abundance. Retrieved from .

Sources

Strategic Utilization of 1,2-Dibromo-4-(difluoromethyl)benzene: A Technical Guide

CAS: 1214358-09-4 | Formula: C₇H₄Br₂F₂ | Mol.[1][2] Weight: 285.91 Da[1][2]

Executive Summary & Strategic Value

In modern medicinal chemistry, the difluoromethyl (-CHF₂) group has emerged as a critical "lipophilic hydrogen bond donor," acting as a bioisostere for hydroxyl (-OH) and thiol (-SH) groups while improving metabolic stability and membrane permeability.[1][2]

1,2-Dibromo-4-(difluoromethyl)benzene serves as a high-value "linchpin" scaffold.[1][2] Its value lies in its asymmetric reactivity :

-

Electronic Asymmetry: The -CHF₂ group electronically differentiates the two chemically similar bromine atoms, enabling site-selective cross-coupling.[1]

-

Orthogonal Functionalization: The ortho-dibromo motif allows for sequential metal-catalyzed couplings or, under specific conditions, the generation of benzyne intermediates for cycloadditions.[1][2]

This guide provides the protocols and mechanistic insights required to navigate the reactivity landscape of this molecule without compromising the integrity of the base-sensitive -CHF₂ moiety.[1]

Structural Dynamics & Reactivity Profile[1][2]

Electronic Activation (The "Para" Effect)

To achieve site-selectivity, one must understand the electronic influence of the -CHF₂ group on the oxidative addition step of Palladium (Pd) catalysis.[1][2]

-

The -CHF₂ Group: Acts as an electron-withdrawing group (EWG) via induction (

effect), though weaker than a trifluoromethyl (-CF₃) group.[1][2] -

Position C1 (Para to -CHF₂): The C1-Br bond is located para to the EWG.[1] This position is electronically deficient, stabilizing the anionic character of the Pd-complex during the transition state of oxidative addition.[1]

-

Position C2 (Meta to -CHF₂): The C2-Br bond is meta to the EWG and experiences less inductive activation.[1]

Stability Constraints

| Parameter | Rating | Technical Context |

| Thermal Stability | High | Stable up to >200°C (boiling point est. 230°C).[1] Suitable for standard reflux conditions. |

| Hydrolytic Stability | Moderate | The -CHF₂ group is generally stable to aqueous acid/neutral conditions but can hydrolyze to aldehyde under prolonged exposure to Lewis acids at high temps.[1] |

| Base Sensitivity | Critical | The proton on -CHF₂ is acidic ( |

Reaction Manifold & Decision Logic

The following diagram illustrates the divergent pathways available based on reagent selection.

Figure 1: Reaction divergence based on catalyst and temperature control.[1] Note the competition between Trapping and Benzyne formation in Pathway B.[1]

Experimental Protocols

Protocol A: Site-Selective Suzuki-Miyaura Coupling

Objective: Selectively couple at C1 (para to CHF₂) while preserving the C2-Br handle.[1]

Mechanistic Logic: Use a sterically demanding ligand (e.g., SPhos, XPhos) to accelerate oxidative addition at the more electronic-deficient C1 site, combined with a mild base to prevent -CHF₂ degradation.[1][2]

Materials:

-

Substrate: 1.0 eq (e.g., 10 mmol)

-

Catalyst:

(2 mol%) + SPhos (4 mol%)[2] -

Base:

(2.0 eq) - Avoid strong alkoxides.[1][2] -

Solvent: Toluene/Water (10:1)[2]

Step-by-Step:

-

Inerting: Charge a reaction flask with the substrate, boronic acid, and phosphate base.[2] Evacuate and backfill with Argon (

). -

Catalyst Prep: Add solvent (degassed) followed by the Pd source and ligand.

-

Temperature Ramp: Heat to 60°C. Note: Do not reflux immediately. Monitor C1 vs C2 consumption via HPLC/UPLC.

-

Monitoring: The reaction typically reaches completion at C1 within 2–4 hours. If C2 coupling begins (bis-coupling), lower temperature to 40°C.[1][2]

-

Workup: Dilute with EtOAc, wash with brine. The -CHF₂ group is stable to standard aqueous workups.[1]

Protocol B: Lithium-Halogen Exchange (The "Cold" Protocol)

Objective: Generate the aryl-lithium species for nucleophilic attack without triggering benzyne elimination or -CHF₂ deprotonation.[1]

Critical Safety Note: The ortho-bromo lithio species is unstable.[1] Above -60°C, it eliminates LiBr to form a benzyne intermediate.[1][2]

Step-by-Step:

-

Setup: Flame-dry a flask and cool to -78°C (Dry ice/Acetone) under

. -

Addition: Dissolve substrate in anhydrous THF. Add

-BuLi (1.05 eq, 2.5M in hexanes) dropwise over 10 minutes.[1][2]-

Why: Slow addition prevents local heating.

-

-

Equilibration: Stir at -78°C for exactly 15 minutes .

-

Quench: Add the electrophile (e.g., DMF, aldehyde) immediately at -78°C.

-

Warming: Allow to warm to room temperature only after the electrophile has been added.

Stability & Handling Data

The following table summarizes the compatibility of the -CHF₂ moiety with common reagents used in drug discovery workflows.

| Reagent Class | Example | Compatibility | Notes |

| Oxidants | High | CHF₂ is resistant to oxidative metabolism and chemical oxidation.[1][2] | |

| Reductants | High | Stable to standard hydrogenation (unless high pressure/temp which may defluorinate).[2] | |

| Nucleophiles | Amines, Thiols | High | Stable in |

| Strong Bases | Low | Risk of dehydrofluorination to form difluoro-quinone methide-like species or carbenes.[1] | |

| Lewis Acids | Moderate | Prolonged heating can strip fluorines (hydrolysis).[2] |

Applications in Drug Discovery[2][3]

1,2-Dibromo-4-(difluoromethyl)benzene is specifically utilized to synthesize Difluoromethyl-biphenyls and Difluoromethyl-indazoles .[1][2]

Case Study: Indazole Synthesis

-

Step 1: Site-selective Suzuki coupling at C1 with a functionalized phenyl boronic acid.[1]

-

Step 2: Buchwald-Hartwig amination at C2 with a hydrazine derivative.[1]

-

Step 3: Ring closure to form the indazole core, retaining the -CHF₂ group at the 5- or 6-position (depending on numbering), a common motif in kinase inhibitors to improve half-life (

).[1]

References

-

American Elements. (n.d.).[3] 1,2-Dibromo-4-(trifluoromethyl)benzene Properties and Specifications. Retrieved from [Link] (Analogous reactivity data).

-

Almond-Thynne, J., et al. (2016).[2][4] Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.[1][4] Chemical Science.[5][6] Retrieved from [Link].

-

Leroux, F. R., et al. (2021).[2] Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews. Retrieved from [Link].

Sources

- 1. prepchem.com [prepchem.com]

- 2. par.nsf.gov [par.nsf.gov]

- 3. americanelements.com [americanelements.com]

- 4. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]

- 5. hpxia.xmu.edu.cn [hpxia.xmu.edu.cn]

- 6. qmro.qmul.ac.uk [qmro.qmul.ac.uk]

Technical Guide: Strategic Applications of 1,2-Dibromo-4-(difluoromethyl)benzene

Executive Summary

This technical guide evaluates 1,2-Dibromo-4-(difluoromethyl)benzene (CAS: 1805244-67-2) not merely as a halogenated building block, but as a "privileged scaffold" for late-stage medicinal chemistry and advanced materials synthesis.

The convergence of an ortho-dibromo moiety with a difluoromethyl (

-

The

Motif: Acts as a lipophilic hydrogen bond donor (bioisostere of -OH and -SH), modulating -

The Ortho-Dibromo Handle: Enables high-fidelity benzyne generation and iterative cross-coupling strategies, allowing for the rapid construction of fluorinated heterocycles.

This guide outlines three primary research vectors for this molecule, supported by mechanistic insights and validated experimental protocols.

Section 1: Structural Analysis & Physicochemical Properties

The Lipophilic Hydrogen Bond Donor

The 4-(difluoromethyl) substituent is the functional core of this scaffold. Unlike the chemically inert

| Property | Impact on Drug Design | |

| H-Bond Acidity | Weak donor (similar to thiophenol) | Bioisostere for -OH/-SH; improves binding affinity.[1] |

| Lipophilicity | Increases membrane permeability compared to polar H-bond donors. | |

| Metabolic Stability | Blocks CYP450 oxidation | Prevents rapid clearance typical of methyl/methylene groups. |

| Conformation | Adaptable geometry compared to planar aromatic donors. |

The Ortho-Dibromo "Click" Handle

The 1,2-dibromo substitution pattern is chemically distinct from 1,3- or 1,4-isomers. It serves as a latent precursor for arynes (benzynes) . Under specific conditions (see Protocol B), this molecule generates 4-(difluoromethyl)benzyne , a highly reactive intermediate that can "snap" into complex architectures via cycloaddition.

Section 2: Primary Research Areas

Research Area A: Benzyne-Mediated Heterocycle Synthesis

The most potent application of this scaffold is the generation of 4-(difluoromethyl)benzyne. This intermediate allows for the rapid assembly of polycyclic aromatic hydrocarbons (PAHs) and alkaloids that are difficult to access via conventional linear synthesis.

Mechanism: Lithium-halogen exchange at low temperatures eliminates LiBr to form the strained triple bond. This species undergoes [4+2] or [2+2] cycloadditions or nucleophilic insertions.

Figure 1: Divergent synthesis via the reactive benzyne intermediate. The scaffold acts as a modular "core" for fused ring systems.

Research Area B: Site-Selective Cross-Coupling (Iterative Functionalization)

The two bromine atoms are chemically equivalent in isolation but become electronically distinct once the first coupling occurs. However, the initial challenge is differentiating the C1 and C2 positions.

-

Electronic Bias: The

group is electron-withdrawing (inductive effect). The position para to the -

Steric Control: Using bulky phosphine ligands (e.g., Buchwald ligands) can force coupling at the less hindered site if one bromide is sterically crowded by a prior substitution.

Research Area C: Fragment-Based Drug Discovery (FBDD)

This molecule is an ideal "fragment" for screening libraries. Its molecular weight is low (<300 Da), and it possesses vectors for growth (the two bromines) while carrying a validated pharmacophore (the

Section 3: Experimental Protocols

Protocol A: Generation and Trapping of 4-(Difluoromethyl)benzyne

Objective: Synthesis of a fluorinated Diels-Alder adduct using furan as a trapping agent. Safety Note: Benzyne intermediates are unstable. Reactions must be kept strictly anhydrous and cold.

Reagents:

-

1,2-Dibromo-4-(difluoromethyl)benzene (1.0 equiv)

-

n-Butyllithium (1.1 equiv, 2.5 M in hexanes)

-

Furan (10.0 equiv, acts as trap and co-solvent)

-

Dry THF (Solvent)

Step-by-Step Workflow:

-

Setup: Flame-dry a 50 mL Schlenk flask under Argon atmosphere. Add magnetic stir bar.

-

Solvation: Dissolve 1,2-Dibromo-4-(difluoromethyl)benzene (1 mmol) and Furan (10 mmol) in dry THF (10 mL).

-

Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Allow 15 minutes for thermal equilibration.

-

Lithiation (Critical Step): Add n-BuLi dropwise over 10 minutes via syringe pump.

-

Mechanistic Insight: The Lithium-Halogen exchange is faster than protonation. The resulting ortho-lithio-bromo species is stable at -78°C.

-

-

Elimination: Remove the cooling bath and allow the reaction to warm to 0°C slowly over 2 hours.

-

Causality: As the temperature rises, LiBr eliminates, generating the benzyne. The benzyne immediately reacts with the excess furan (Diels-Alder) before it can dimerize.

-

-

Quench: Quench with saturated

solution (5 mL). -

Workup: Extract with Ethyl Acetate (3x), dry over

, and concentrate. -

Purification: Flash column chromatography (Hexanes/EtOAc).

Protocol B: Palladium-Catalyzed Mono-Amination

Objective: Selective substitution of one bromine atom with a secondary amine.

Reagents:

-

Scaffold (1.0 equiv)

-

Morpholine (1.2 equiv)

- (2 mol%)

-

BINAP (4 mol%)

-

NaOtBu (1.5 equiv)

-

Toluene (Anhydrous)

Workflow:

-

Degassing: Combine scaffold, Pd source, ligand, and base in a reaction vial. Seal and purge with Argon for 5 minutes.

-

Addition: Add toluene and morpholine via syringe.

-

Heating: Heat to 80°C for 12 hours.

-

Note: Higher temperatures (>100°C) may promote double addition. 80°C balances rate vs. selectivity.

-

-

Validation: Monitor via TLC. The mono-aminated product will be more polar than the starting material but less polar than the diamine.

Section 4: Strategic Logic & Pathway Visualization

The decision tree below illustrates how to select the correct experimental path based on the desired final architecture.

Figure 2: Decision matrix for synthetic planning using 1,2-dibromo-4-(difluoromethyl)benzene.

Section 5: References[3][4][5][6][7][8][9]

-

Zafrani, Y., et al. (2017). "Difluoromethyl Bioisostere: Examining the Lipophilic Hydrogen Bond Donor Concept." Journal of Medicinal Chemistry, 60(2), 797–804.[4] [Link]

-

Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link]

-

Takagi, A., et al. (2018).[5] "Development of Efficient Methods for Benzyne Generation." Yakugaku Zasshi, 138(1), 27-35.[5] [Link][5]

-

Himeshima, Y., Sonoda, T., & Kobayashi, H. (1983).[6] "Fluoride-induced 1,2-elimination of o-trimethylsilylphenyl triflate to benzyne under mild conditions." Chemistry Letters, 12(8), 1211-1214. (Foundational reference for mild benzyne generation logic). [Link]

-

Méndez-Gálvez, C., et al. (2020).[7] "Selective Mechanochemical Monoarylation of Unbiased Dibromoarenes." Journal of the American Chemical Society, 142, 16. [Link][8]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. CF2H, a Hydrogen Bond Donor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. [Development of Efficient Methods for Benzyne Generation] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. macmillan.princeton.edu [macmillan.princeton.edu]

"safety and handling guidelines for 1,2-Dibromo-4-(difluoromethyl)benzene"

This guide outlines the technical safety, handling, and operational protocols for 1,2-Dibromo-4-(difluoromethyl)benzene (CAS: 1214358-09-4).[1][2] It is designed for researchers and process chemists utilizing this compound as a scaffold in pharmaceutical and agrochemical synthesis.

Executive Summary & Compound Profile

1,2-Dibromo-4-(difluoromethyl)benzene is a specialized halogenated building block.[1][3] Its value lies in the orthogonal reactivity of the ortho-dibromo motif (enabling sequential cross-coupling or metallation) combined with the lipophilic, metabolic-blocking properties of the difluoromethyl (

Because specific toxicological data for this exact isomer is limited in public registries, this guide utilizes a Read-Across Safety Assessment based on structural analogs (e.g., 1,2-dibromo-4-trifluoromethylbenzene; 1-bromo-4-difluoromethylbenzene) and functional group reactivity.[1]

Physicochemical Data Table

| Property | Value / Description | Source/Derivation |

| CAS Number | 1214358-09-4 | Verified Registry |

| Molecular Formula | Stoichiometry | |

| Molecular Weight | 285.91 g/mol | Calculated |

| Physical State | Pale yellow liquid or low-melting solid | Analog inference |

| Boiling Point | ~240–250 °C (Predicted) | Extrapolated from analogs |

| Solubility | Soluble in DCM, THF, Et2O; Insoluble in water | Lipophilic character |

| Stability | Stable at RT; Light & Moisture Sensitive | Halogenated arene profile |

Hazard Identification & Toxicology

Core Directive: Treat this compound as a potent irritant with "hidden" fluoride toxicity potential.

GHS Classification (Derived)[1][2]

-

Signal Word: WARNING

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.[4]

-

Note: While not a hydrolytically unstable acyl fluoride, the benzylic

bond can degrade under extreme metabolic or Lewis-acidic conditions, potentially releasing fluoride ions.[2]

The "Heavy Atom" Effect & Lipophilicity

The presence of two bromine atoms significantly increases the compound's lipophilicity (

-

Skin Absorption: High. The compound can penetrate the stratum corneum rapidly.[1]

-

Systemic Toxicity: Brominated aromatics are often hepatotoxic. The

group acts as a hydrogen bond donor, potentially increasing binding affinity to biological targets compared to

Strategic Handling & Storage Protocols

A. Storage Architecture

Do not store this compound on open shelves.

-

Environment: Store in a dedicated flammables cabinet or refrigerator (2–8 °C).

-

Atmosphere: Backfill headspace with Argon or Nitrogen after every use. The C-Br bond is susceptible to photolytic cleavage over time, turning the compound dark brown (bromine radical release).[1]

-

Container: Amber glass vials with Teflon-lined caps. Avoid standard polyethylene if storing for >1 month, as halogenated aromatics can leach plasticizers.

B. Reaction Setup (The "Schlenk" Standard)

Most applications involve Lithium-Halogen exchange (e.g., using n-BuLi).[1]

-

Moisture Control: Strictly anhydrous conditions are required. Protonation of the lithiated intermediate will destroy the regioselectivity.[1]

-

Temperature: Reactions involving the bromine exchange must be conducted at -78 °C .[1] The ortho-dibromo substitution pattern makes the intermediate susceptible to "benzyne" formation if warmed prematurely, leading to uncontrolled polymerization or explosion hazards.[1]

Operational Workflow: Safe Handling Lifecycle

The following diagram illustrates the mandatory workflow for transferring the reagent from storage to the reaction vessel, minimizing exposure and degradation.

Figure 1: Inert atmosphere handling workflow to prevent hydrolysis and photolytic degradation.

Emergency Response & Waste Management

Spill Response Logic

Since this compound is a poly-halogenated liquid/solid, standard absorbent pads may dissolve.[1]

-

Evacuate: Clear the immediate area (15 ft radius).

-

PPE Upgrade: Don double nitrile gloves (or Silver Shield® laminates) and a half-mask respirator with organic vapor cartridges.[1]

-

Neutralization: Absorb with Vermiculite or Sand. Do not use sawdust (potential reaction with concentrated brominated compounds).

-

Decontamination: Wash the surface with a dilute surfactant solution, then a 5% Sodium Thiosulfate solution (to neutralize any free bromine if the compound has degraded).

Disposal (The "Halogen" Rule)[1][2]

-

Classification: Halogenated Organic Waste.

-

Segregation: NEVER mix with acid waste. Acidification of brominated waste can liberate toxic

gas or -

Labeling: Mark clearly as "Contains Fluorinated Aromatics" to alert downstream incinerator operators (fluorine requires specific scrubbers).

Scientific Rationale (Expertise & Causality)[1][2]

Why the "Ortho-Dibromo" Warning? In synthesis, 1,2-dibromoarenes are precursors to benzynes (via elimination of LiBr after lithiation).[1] Benzynes are highly reactive, transient intermediates. If the reaction temperature rises above -60 °C before the electrophile is added, the benzyne will form and react indiscriminately, potentially rupturing the vessel due to rapid exotherm.[1]

Why the Fluoride Caution?

While the

References

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for 1,2-Dibromo-4-(trifluoromethyl)benzene (Analog). Retrieved from [Link][1][2]

-

ECHA (European Chemicals Agency). (2024). Registration Dossier: Halogenated Benzenes and Safety Data. Retrieved from [Link][1]

Sources

Technical Whitepaper: Solubility Profile & Solvent Selection for 1,2-Dibromo-4-(difluoromethyl)benzene

Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of 1,2-Dibromo-4-(difluoromethyl)benzene , a critical intermediate in the synthesis of fluorinated pharmaceuticals and agrochemicals. Characterized by a lipophilic dibromo-arene core and a bioisosteric difluoromethyl (-CF

Key Findings:

-

Primary Solvency: High solubility is observed in non-polar and moderately polar aprotic solvents (DCM, THF, Toluene).

-

Process Relevance: The compound is practically insoluble in water, necessitating biphasic systems or organic co-solvents for aqueous cross-coupling reactions.

-

Structural Nuance: The -CF

H moiety acts as a weak hydrogen bond donor, offering unique solvation properties in acceptor solvents (DMSO, DMF) compared to the perfluorinated analog.

Physicochemical Basis of Solubility

To predict and manipulate the solubility of 1,2-Dibromo-4-(difluoromethyl)benzene, one must understand the competition between its lipophilic aromatic core and its polar substituents.

Structural Analysis

The molecule consists of a hydrophobic benzene ring substituted with:

-

Two Bromine atoms (Positions 1, 2): These significantly increase molecular weight and lipophilicity (LogP), driving solubility toward non-polar organic solvents.

-

Difluoromethyl group (Position 4): Unlike the chemically inert -CF

group, the -CF

Predicted Solubility Parameters

Based on Hansen Solubility Parameters (HSP) for structurally similar halogenated aromatics (e.g., 1,2-dibromo-4-(trifluoromethyl)benzene), the estimated profile is:

| Parameter | Value (Est.) | Implication |

| LogP (Octanol/Water) | ~3.8 – 4.2 | Highly Lipophilic. Prefers organic phase. |

| Hydrogen Bond Donor | Weak (CF | Slight affinity for H-bond acceptors (THF, DMF). |

| Dipole Moment | Moderate | Soluble in chlorinated solvents and ethers. |

Solubility Landscape & Solvent Compatibility[2]

The following table categorizes common laboratory solvents based on their solvation capacity for 1,2-Dibromo-4-(difluoromethyl)benzene at 25°C.

Table 1: Solubility Profile

| Solvent Class | Representative Solvents | Solubility Rating | Technical Notes |

| Chlorinated | Dichloromethane (DCM), Chloroform | High (>100 mg/mL) | Ideal for extraction and chromatography loading. |

| Ethers | THF, Diethyl Ether, MTBE, 1,4-Dioxane | High (>80 mg/mL) | Preferred for lithiation/Grignard formation (anhydrous). |

| Aromatics | Toluene, Xylene, Benzene | High (>80 mg/mL) | Excellent for high-temp cross-coupling (Suzuki/Buchwald). |

| Polar Aprotic | DMSO, DMF, Acetonitrile (MeCN) | Moderate (20-50 mg/mL) | Useful for nucleophilic aromatic substitution (S |

| Polar Protic | Methanol, Ethanol, Isopropanol | Low to Moderate | Solubility increases significantly with temperature; good for crystallization. |

| Alkanes | Hexanes, Pentane, Heptane | Low (<10 mg/mL) | Acts as an antisolvent for precipitation/crystallization. |

| Aqueous | Water, Brine | Insoluble (<0.1 mg/mL) | Requires surfactants or phase transfer catalysts for reaction. |

Experimental Protocol: Solubility Determination

For critical applications (e.g., formulation or kinetic studies), rely on experimental data rather than estimates. The following "Self-Validating" protocol ensures accuracy.

Saturation Shake-Flask Method (HPLC Quantitation)

Objective: Determine the thermodynamic solubility of the compound in a specific solvent.

Workflow:

-

Preparation: Add excess solid 1,2-Dibromo-4-(difluoromethyl)benzene (approx. 50 mg) to a glass vial containing 1.0 mL of the target solvent.

-

Equilibration: Cap tightly. Agitate (shaker or magnetic stir bar) at 25°C for 24 hours.

-

Validation Check: Ensure solid remains visible. If all solid dissolves, add more until saturation is maintained.

-

-

Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter (PTFE is required; Nylon may degrade in halogenated solvents).

-

Dilution: Dilute an aliquot (e.g., 10 µL) of the filtrate into a mobile phase compatible solvent (e.g., Acetonitrile).

-

Quantitation: Analyze via HPLC-UV (254 nm) against a 5-point calibration curve of the standard.

Visual Workflow (DOT Diagram)

Figure 1: Step-by-step saturation shake-flask methodology for accurate solubility determination.

Application Context: Solvent Selection Strategy

The solubility profile dictates the solvent choice for downstream chemical transformations.

Metal-Halogen Exchange (Lithiation)

-

Requirement: High solubility at low temperatures (-78°C) and inertness to strong bases.

-

Recommended Solvent: THF or Diethyl Ether .

-

Rationale: The compound is highly soluble in ethers.[2] THF coordinates lithium species, stabilizing the intermediate lithiated species formed by Br/Li exchange.

-

Warning: Avoid chlorinated solvents (DCM) which react violently with organolithiums.

Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

-

Requirement: Solubilization of both the organic halide and the boronic acid (often polar).

-

Recommended Solvent System: Toluene/Water (4:1) or 1,4-Dioxane/Water .

-

Rationale: Toluene dissolves the lipophilic 1,2-Dibromo-4-(difluoromethyl)benzene effectively. The biphasic system (with water) dissolves the inorganic base (K

CO

Decision Logic for Solvents

Figure 2: Decision matrix for selecting solvents based on reaction type.

Safety & Handling

-

Halogenated Waste: Solutions containing this compound (especially in DCM or Chloroform) must be disposed of as halogenated organic waste.

-

Volatility: While the boiling point is high (>200°C est.), solutions in volatile solvents (DCM, Ether) should be handled in a fume hood to prevent inhalation of aerosols containing the fluorinated aromatic.

-

Material Compatibility: Use PTFE or glass components. Avoid Nylon filters which may swell in halogenated solvents.

References

-

ChemScene . 1,2-Dibromo-4-(difluoromethyl)benzene Product Data. Retrieved from

-

PubChem . Compound Summary for 1,2-Dibromo-4-(trifluoromethyl)benzene (Analog). National Library of Medicine. Retrieved from

- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press. (Standard reference for solubility parameter prediction).

- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry.

Sources

"commercial availability and suppliers of 1,2-Dibromo-4-(difluoromethyl)benzene"

Commercial Availability and Technical Guide: 1,2-Dibromo-4-(difluoromethyl)benzene

Executive Summary

1,2-Dibromo-4-(difluoromethyl)benzene (CAS: 1214358-09-4 ) is a specialized halogenated building block used primarily in medicinal chemistry and agrochemical discovery. Unlike its trifluoromethyl analogs, the difluoromethyl (-CHF₂) group acts as a lipophilic hydrogen bond donor, offering unique modulation of metabolic stability and bioavailability.

Currently, this compound is classified as a Tier 2 Research Chemical : it is available from specialized catalog suppliers (e.g., ChemScene, BLD Pharm) but often requires lead times associated with "on-demand" synthesis. For high-throughput or scale-up requirements, the most robust procurement strategy is often in-house synthesis or custom manufacturing starting from the widely available precursor, 3,4-dibromobenzaldehyde .

Chemical Profile & Specifications

| Property | Specification |

| IUPAC Name | 1,2-Dibromo-4-(difluoromethyl)benzene |

| CAS Number | 1214358-09-4 |

| Molecular Formula | C₇H₄Br₂F₂ |

| Molecular Weight | 285.91 g/mol |

| Physical State | Liquid or low-melting solid (dependent on purity) |

| Solubility | Soluble in DCM, Chloroform, DMSO, Methanol |

| Key Structural Feature | Ortho-dibromo motif allows for sequential, regioselective cross-coupling; -CHF₂ group functions as a bioisostere for alcohols or methyl groups. |

Strategic Applications in Drug Design

The selection of this specific isomer is rarely accidental. It serves two critical functions in Structure-Activity Relationship (SAR) studies:

-

Metabolic Blocking: The -CHF₂ group blocks metabolic oxidation at the benzylic position while retaining hydrogen-bonding capability (unlike the chemically inert -CF₃ group).

-

Orthogonal Functionalization: The 1,2-dibromo substitution pattern allows for iterative cross-coupling. The bromine at the 4-position (para to the difluoromethyl group) and the 3-position (meta) have distinct electronic environments, enabling selective Suzuki-Miyaura or Buchwald-Hartwig couplings under controlled conditions.

Supply Chain & Procurement Strategy

Commercial availability for CAS 1214358-09-4 is fragmented. While listed by aggregators, "in-stock" status is often volatile.

Primary Suppliers (Catalog)

-

ChemScene: Frequent stock of research quantities (1g – 5g).

-

BLD Pharm: often lists this CAS; typically ships from Asia-based warehouses (1-2 week lead time).

-

Fluorochem / Combi-Blocks: May list under variable catalog numbers; check for "3,4-dibromo-α,α-difluorotoluene" synonyms.

Precursor Availability (The "Make" Option)

If the target compound is out of stock, the immediate fallback is the precursor 3,4-Dibromobenzaldehyde (CAS 74003-55-7) .

-

Availability: High (Commodity Chemical).

-

Suppliers: Thermo Scientific, Sigma-Aldrich, Enamine.

-

Cost: Low (~$100 USD / 5g).

-

Conversion: One-step deoxyfluorination (see Section 5).

Procurement Decision Matrix

The following workflow illustrates the optimal decision path for acquiring this material based on timeline and scale.

Figure 1: Decision matrix for procuring 1,2-Dibromo-4-(difluoromethyl)benzene based on lab capabilities and stock status.

Synthesis & Manufacturing Protocols

For laboratories opting to synthesize the material, the conversion of 3,4-dibromobenzaldehyde is the industry-standard route. This method is preferred over radical bromination of 4-(difluoromethyl)benzene due to superior regiocontrol.

Protocol: Deoxyfluorination of 3,4-Dibromobenzaldehyde

Reaction Principle: The carbonyl oxygen of the aldehyde is replaced by two fluorine atoms using a nucleophilic fluorinating agent.

Reagents:

-

Substrate: 3,4-Dibromobenzaldehyde (1.0 equiv)

-

Fluorinating Agent: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor (1.2 – 1.5 equiv). Note: Deoxo-Fluor is thermally more stable and safer.

-

Solvent: Anhydrous Dichloromethane (DCM).

-

Atmosphere: Nitrogen or Argon (strictly anhydrous).

Step-by-Step Methodology:

-

Setup: Charge a flame-dried round-bottom flask with 3,4-dibromobenzaldehyde and anhydrous DCM under inert atmosphere. Cool to 0°C.

-

Addition: Add DAST/Deoxo-Fluor dropwise via syringe. Caution: Exothermic reaction.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor conversion via TLC or LC-MS (Aldehyde peak disappears; non-polar product spot appears).

-

Quench: Cool to 0°C and slowly quench with saturated aqueous NaHCO₃. Warning: Vigorous CO₂ evolution.

-

Workup: Extract with DCM, wash organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Flash column chromatography (Hexanes/EtOAc gradient). The product is typically a non-polar oil or low-melting solid.

Figure 2: Synthetic pathway from the commercially abundant aldehyde precursor.

Safety & Handling (SDS Summary)

As a halogenated benzyl fluoride, this compound requires strict safety adherence.

-

Hazards:

-

Skin/Eye Irritant: Causes skin irritation (H315) and serious eye irritation (H319).

-

Lachrymator: Benzylic halides and their fluoride analogs can be potent tear agents. Handle only in a fume hood.

-

-

Storage: Store in a cool, dry place (2-8°C recommended). Keep container tightly closed to prevent hydrolysis, although the -CHF₂ group is relatively stable compared to acyl halides.

-

Incompatibility: Strong oxidizing agents and strong bases.

References

-

ChemScene . Product Analysis: 1,2-Dibromo-4-(difluoromethyl)benzene (CAS 1214358-09-4). Retrieved from .

-

Thermo Scientific Chemicals . 3,4-Dibromobenzaldehyde (CAS 74003-55-7) Specifications and Availability. Retrieved from .[1]

- Middleton, W. J. (1975). "New fluorinating reagents. Dialkylaminosulfur trifluorides." The Journal of Organic Chemistry, 40(5), 574-578.

- Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880. (Context on difluoromethyl group utility).

Sources

Methodological & Application

Application Notes and Protocols: Suzuki Coupling Reactions Using 1,2-Dibromo-4-(difluoromethyl)benzene

Introduction: The Strategic Importance of the Difluoromethyl Group and Suzuki Coupling

In the landscape of modern drug discovery and development, the incorporation of fluorine-containing moieties is a cornerstone strategy for enhancing the pharmacological profile of lead compounds. Among these, the difluoromethyl (–CF₂H) group has emerged as a particularly valuable substituent.[1][2] Unlike the more common trifluoromethyl group, the –CF₂H group possesses a weakly acidic proton, enabling it to act as a hydrogen bond donor. This unique characteristic allows it to serve as a bioisosteric replacement for hydroxyl (–OH), thiol (–SH), and amine (–NH₂) functionalities, which are pivotal for molecular recognition at biological targets.[2][3] The introduction of a difluoromethyl group can significantly improve a molecule's metabolic stability, membrane permeability, and binding affinity, making it a highly sought-after motif in medicinal chemistry.[1][4]

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds in organic synthesis.[5] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acid derivatives make it an indispensable tool for synthetic chemists.[6] This application note provides detailed protocols for the strategic utilization of 1,2-Dibromo-4-(difluoromethyl)benzene in Suzuki coupling reactions. We will explore methodologies for both selective mono-arylation and exhaustive di-arylation, enabling the synthesis of complex, functionalized biphenyl and terphenyl derivatives.

Understanding the Suzuki-Miyaura Catalytic Cycle

The Suzuki coupling reaction is a palladium-catalyzed process that proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[7][8]

-

Oxidative Addition: The cycle commences with the oxidative addition of the aryl halide (in this case, 1,2-Dibromo-4-(difluoromethyl)benzene) to a palladium(0) complex. This step, often rate-determining, results in the formation of a palladium(II) intermediate.[7] The reactivity of the aryl halide is influenced by the nature of the halogen (I > Br > Cl) and the electronic properties of the aromatic ring.[8] Electron-withdrawing groups, such as the difluoromethyl group, generally accelerate this step.[9]

-

Transmetalation: In this step, the organic moiety from the organoboron reagent (e.g., a boronic acid) is transferred to the palladium(II) complex. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[10]

-

Reductive Elimination: The final step involves the reductive elimination of the two organic groups from the palladium(II) complex, forming the desired C-C bond of the biaryl product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[6]

Regioselectivity in the Mono-Arylation of 1,2-Dibromo-4-(difluoromethyl)benzene

A key consideration when working with di-substituted substrates is the potential for regioselectivity in mono-functionalization. In the case of 1,2-Dibromo-4-(difluoromethyl)benzene, the two bromine atoms are in electronically and sterically distinct environments.

-

Electronic Effects: The difluoromethyl group is strongly electron-withdrawing. This effect will be more pronounced at the para position (C-1 bromine) than at the meta position (C-2 bromine), making the C1-Br bond more susceptible to oxidative addition.[9]

-

Steric Effects: The bromine at the C-2 position is flanked by the other bromine atom and the difluoromethyl-substituted carbon, making it more sterically hindered than the bromine at the C-1 position.

Therefore, it is anticipated that the mono-Suzuki coupling will preferentially occur at the C-1 position , which is electronically activated and less sterically hindered. This prediction is consistent with observations in other non-symmetric dibromobenzenes where electronic effects often dominate the regiochemical outcome.[11]

Experimental Protocols

Materials and General Procedures

All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox. Solvents should be degassed prior to use to remove dissolved oxygen, which can deactivate the palladium catalyst.[12] Arylboronic acids, palladium catalysts, and ligands should be of high purity.

Protocol 1: Selective Mono-Suzuki Coupling

This protocol is designed to favor the mono-arylation of 1,2-Dibromo-4-(difluoromethyl)benzene, primarily at the C-1 position.

Reactants:

| Reagent | Molar Equiv. |

| 1,2-Dibromo-4-(difluoromethyl)benzene | 1.0 |

| Arylboronic Acid | 1.1 |

| Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) | 0.03-0.05 |

| K₂CO₃ (Potassium Carbonate) | 2.0 |

| Dioxane/Water (4:1 v/v) | - |

Step-by-Step Procedure:

-

To a Schlenk flask equipped with a magnetic stir bar, add 1,2-Dibromo-4-(difluoromethyl)benzene (1.0 eq) and the desired arylboronic acid (1.1 eq).

-

Add potassium carbonate (2.0 eq).

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the degassed dioxane/water (4:1 v/v) solvent mixture.

-

Add Pd(PPh₃)₄ (0.03-0.05 eq) to the reaction mixture.

-

Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to isolate the mono-arylated product.

Protocol 2: Exhaustive Di-Suzuki Coupling

This protocol is designed to achieve di-arylation of 1,2-Dibromo-4-(difluoromethyl)benzene.

Reactants:

| Reagent | Molar Equiv. |

| 1,2-Dibromo-4-(difluoromethyl)benzene | 1.0 |

| Arylboronic Acid | 2.5 |

| Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) | 0.05-0.10 |

| Cs₂CO₃ (Cesium Carbonate) | 3.0 |

| Dioxane/Water (4:1 v/v) | - |

Step-by-Step Procedure:

-

To a pressure-rated reaction vessel equipped with a magnetic stir bar, add 1,2-Dibromo-4-(difluoromethyl)benzene (1.0 eq) and the arylboronic acid (2.5 eq).

-

Add cesium carbonate (3.0 eq).

-

Evacuate and backfill the vessel with an inert gas three times.

-

Add the degassed dioxane/water (4:1 v/v) solvent mixture.

-

Add Pd(dppf)Cl₂ (0.05-0.10 eq) to the reaction mixture.

-

Seal the vessel and heat the reaction mixture to 100-110 °C for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Work up the reaction as described in Protocol 1.

-

Purify the crude product by column chromatography on silica gel to isolate the di-arylated product.

Troubleshooting and Optimization

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | - Inactive catalyst- Insufficiently degassed solvent- Impure reagents- Inappropriate base or solvent | - Use a fresh batch of palladium catalyst.- Ensure thorough degassing of all solvents.[12]- Use high-purity reagents.- Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvent systems (e.g., Toluene/Water, DMF/Water). |

| Formation of Side Products | - Homocoupling of boronic acid- Dehalogenation of the aryl halide | - Rigorously exclude oxygen from the reaction mixture.[12]- Use a Pd(0) source like Pd(PPh₃)₄ to minimize side reactions during in situ reduction of Pd(II) precatalysts.[12]- For dehalogenation, consider a milder base or lower reaction temperature.[8] |

| Poor Regioselectivity | - Reaction conditions too harsh (high temperature, long reaction time) | - For mono-coupling, carefully monitor the reaction and stop it once the starting material is consumed to prevent further reaction.- Lower the reaction temperature and use a less active catalyst system for the mono-coupling step. |

Conclusion

1,2-Dibromo-4-(difluoromethyl)benzene is a valuable building block for the synthesis of novel, fluorine-containing molecules with potential applications in medicinal chemistry and materials science. The Suzuki-Miyaura cross-coupling reaction provides a robust and versatile platform for the functionalization of this substrate. By carefully selecting the reaction conditions, including the palladium catalyst, ligand, base, and solvent, it is possible to achieve both selective mono-arylation and exhaustive di-arylation. The protocols outlined in this application note provide a solid foundation for researchers to explore the rich chemistry of this important synthetic intermediate.

References

- Beaudry, C. M., & Malerich, J. P. (2015). Regioselective Suzuki Couplings of Non-Symmetric Dibromobenzenes: Alkenes as Regiochemical Control Elements. Organic & Biomolecular Chemistry, 13(20), 5753–5756.

-

Creative Biolabs. (n.d.). Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals. Retrieved February 15, 2026, from [Link]

-

Chem Help ASAP. (2020, February 14). Suzuki cross-coupling reaction [Video]. YouTube. [Link]

-

MDPI. (2023, May 8). Palladium-Catalyzed Direct (Het)arylation Reactions of Benzo[1,2-d:4,5-d′]. Retrieved February 15, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. Retrieved February 15, 2026, from [Link]

-

National Center for Biotechnology Information. (2025, October 22). Pd-catalyzed dehydrogenative arylation of arylhydrazines to access non-symmetric azobenzenes. Retrieved February 15, 2026, from [Link]

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved February 15, 2026, from [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved February 15, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by. Retrieved February 15, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Mono or double Pd-catalyzed C–H bond functionalization for the annulative π-extension of 1,8-dibromonaphthalene: a one pot access to fluoranthene derivatives. Retrieved February 15, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. Retrieved February 15, 2026, from [Link]

-

Paper Teplate. (2016, January). Suzuki Coupling Reaction General Mechanism and Its Use in Organic Synthesis. Retrieved February 15, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved February 15, 2026, from [Link]

-

Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? Retrieved February 15, 2026, from [Link]

-

ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling? Retrieved February 15, 2026, from [Link]

-

Wikipedia. (n.d.). Suzuki reaction. Retrieved February 15, 2026, from [Link]

-

ScholarWorks @ UTRGV. (n.d.). Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave. Retrieved February 15, 2026, from [Link]

-

Sci-Hub. (1980). Selective mono-alkylation and arylation of aromatic dihalides by palladium-catalyzed cross-coupling with the Grignard and organozinc reagents. Retrieved February 15, 2026, from [Link]

-

Beilstein Journals. (2018, September 11). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Retrieved February 15, 2026, from [Link]

-

ACS Publications. (2003, June 18). Transition-Metal-Free Suzuki-Type Coupling Reactions: Scope and Limitations of the Methodology. Retrieved February 15, 2026, from [Link]

-

NRO Chemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. [Link]

-

St. John's University and the College of St. Benedict. (n.d.). oxidative addition and palladium coupling. Retrieved February 15, 2026, from [Link]

-

Beilstein Journals. (2024, February 23). Mono or double Pd-catalyzed C–H bond functionalization for the annulative π-extension of 1,8-dibromonaphthalene: a one pot access to fluoranthene derivatives. Retrieved February 15, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). C–F bond functionalizations of trifluoromethyl groups via radical intermediates. Retrieved February 15, 2026, from [Link]

Sources

- 1. Regioselective Suzuki couplings of non-symmetric dibromobenzenes: alkenes as regiochemical control elements - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Mono or double Pd-catalyzed C–H bond functionalization for the annulative π-extension of 1,8-dibromonaphthalene: a one pot access to fluoranthene derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 6. old.rrjournals.com [old.rrjournals.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Yoneda Labs [yonedalabs.com]

- 9. scholarworks.utrgv.edu [scholarworks.utrgv.edu]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. pubs.rsc.org [pubs.rsc.org]

- 12. benchchem.com [benchchem.com]

Application Note: Strategic Utilization of 1,2-Dibromo-4-(difluoromethyl)benzene in Pharmaceutical Ingredient Synthesis

Executive Summary

This application note details the strategic deployment of 1,2-Dibromo-4-(difluoromethyl)benzene as a high-value scaffold in medicinal chemistry. Unlike standard halogenated arenes, this molecule offers a dual-advantage: the 1,2-dibromo motif serves as a versatile "ortho-handle" for constructing fused heterocycles (indoles, benzimidazoles, quinoxalines), while the difluoromethyl (

This guide provides validated protocols for regioselective functionalization and heterocycle annulation, supported by mechanistic insights into the electronic directing effects of the

The "Fluorine Effect" in Drug Design

The incorporation of the difluoromethyl group is not merely for metabolic stability; it is a specific design choice for binding affinity.

-

Lipophilic Hydrogen Bond Donor: Unlike the chemically inert trifluoromethyl (

) group, the -

Metabolic Blocking: The C-F bond strength prevents oxidative metabolism at the C4 position, extending the half-life of the resulting API (Active Pharmaceutical Ingredient).

Table 1: Physicochemical Comparison of Substituents

| Property | Hydroxyl ( | Trifluoromethyl ( | Difluoromethyl ( |

| H-Bond Donor | Strong | None | Weak/Moderate |

| Lipophilicity ( | Low (Hydrophilic) | High (Lipophilic) | Moderate-High |

| Metabolic Stability | Low (Glucuronidation) | High | High |

| Steric Bulk | Small | Large | Medium |

Reactivity Profile & Regioselectivity

The utility of 1,2-Dibromo-4-(difluoromethyl)benzene lies in the ability to differentiate between the two bromine atoms during cross-coupling reactions.

Mechanistic Insight: Electronic Differentiation

The

-

C1-Br Position: Located para to the

group. The electron-withdrawing effect is most pronounced here, making the C1-Br bond more electron-deficient. -

C2-Br Position: Located meta to the

group. Less affected by the EWG.

Figure 1: Electronic differentiation of bromine sites dictates the sequence of functionalization.

Application Protocols

Protocol A: Regioselective Suzuki-Miyaura Coupling

Objective: To selectively arylate the C1 position while preserving the C2 bromide for subsequent cyclization.

Reagents:

-

Substrate: 1,2-Dibromo-4-(difluoromethyl)benzene (1.0 equiv)

-

Boronic Acid:

(1.1 equiv) -

Catalyst:

(3-5 mol%) or -

Base:

(2.0 equiv) -

Solvent: Toluene/Water (4:1) or 1,4-Dioxane

Step-by-Step Methodology:

-

Setup: In a glovebox or under Argon, charge a reaction vial with the dibromide substrate, boronic acid, and base.

-